molecular formula C14H17N3O2S2 B12474932 Methyl [(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Methyl [(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B12474932
M. Wt: 323.4 g/mol
InChI Key: ZJRYRYMDBQQMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE typically involves multiple steps, including the formation of the core tricyclic structure followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research .

Medicine

In medicine, METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental chemistry .

Mechanism of Action

The mechanism of action of METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to proteins, enzymes, and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE stands out due to its specific combination of functional groups and aromatic rings. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H17N3O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 2-[(4-amino-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C14H17N3O2S2/c1-7-3-4-8-9(5-7)21-13-11(8)12(15)16-14(17-13)20-6-10(18)19-2/h7H,3-6H2,1-2H3,(H2,15,16,17)

InChI Key

ZJRYRYMDBQQMLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.